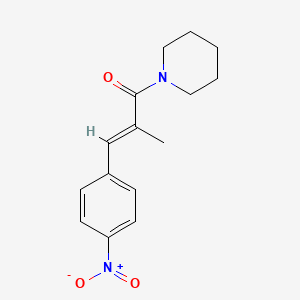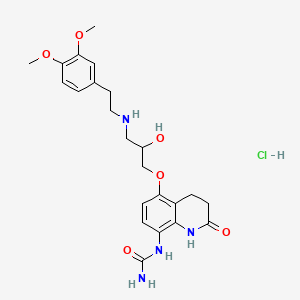![molecular formula C10H18O2S B14434473 3,3'-[Sulfanediylbis(methylene)]di(butan-2-one) CAS No. 75987-85-8](/img/structure/B14434473.png)
3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[Sulfanediylbis(methylene)]di(butan-2-one) is an organic compound with the molecular formula C10H18O2S It is characterized by the presence of a sulfanediyl group (-S-) linking two butan-2-one moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Sulfanediylbis(methylene)]di(butan-2-one) typically involves the reaction of butan-2-one with a sulfanediyl precursor. One common method is the condensation reaction between butan-2-one and a sulfanediyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of 3,3’-[Sulfanediylbis(methylene)]di(butan-2-one) can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[Sulfanediylbis(methylene)]di(butan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanediyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Thiol or amine-substituted products.
Aplicaciones Científicas De Investigación
3,3’-[Sulfanediylbis(methylene)]di(butan-2-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3’-[Sulfanediylbis(methylene)]di(butan-2-one) involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The sulfanediyl group can also participate in redox reactions, affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-[Sulfanediylbis(methylene)]dinonan-2-ol: Similar structure but with longer carbon chains.
3,3’-[Sulfanediylbis(methylene)]di(pentan-2-one): Similar structure with different alkyl groups.
Uniqueness
3,3’-[Sulfanediylbis(methylene)]di(butan-2-one) is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its versatility makes it valuable in multiple research and industrial applications.
Propiedades
Número CAS |
75987-85-8 |
|---|---|
Fórmula molecular |
C10H18O2S |
Peso molecular |
202.32 g/mol |
Nombre IUPAC |
3-methyl-4-(2-methyl-3-oxobutyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H18O2S/c1-7(9(3)11)5-13-6-8(2)10(4)12/h7-8H,5-6H2,1-4H3 |
Clave InChI |
YTNKINVCQDJXHF-UHFFFAOYSA-N |
SMILES canónico |
CC(CSCC(C)C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


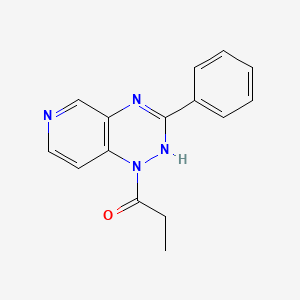
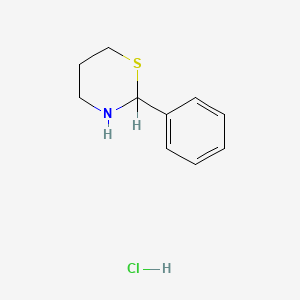
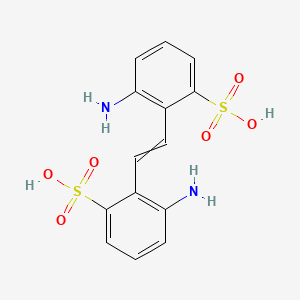

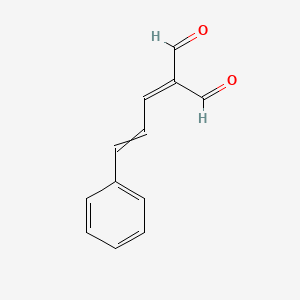
![2-[4-(Benzylsulfanyl)phenyl]oxirane](/img/structure/B14434432.png)
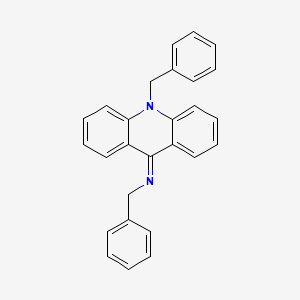
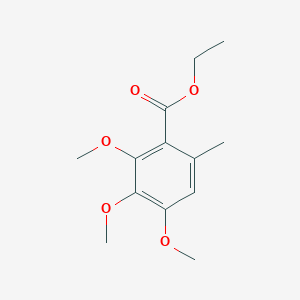
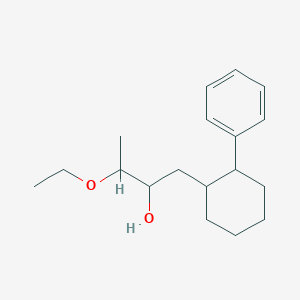

![N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide](/img/structure/B14434459.png)
![2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14434475.png)
